molecular formula C10H5Cl2N3 B12960866 4,7-Dichloroimidazo[1,2-a]quinoxaline

4,7-Dichloroimidazo[1,2-a]quinoxaline

Cat. No.: B12960866
M. Wt: 238.07 g/mol
InChI Key: PRYRVKLRRUYJGC-UHFFFAOYSA-N
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Description

4,7-Dichloroimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family This compound is characterized by the presence of two chlorine atoms at the 4th and 7th positions of the imidazoquinoxaline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloroimidazo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is often catalyzed by phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and induced by visible light .

Industrial Production Methods: Industrial production methods for this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, to enhance reaction efficiency and yield. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloroimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4th and 7th positions can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoquinoxalines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 4,7-Dichloroimidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt hyphal differentiation and spore germination in fungi. In cancer research, imidazoquinoxaline derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4,7-Dichloroimidazo[1,2-a]quinoxaline stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity

Properties

Molecular Formula

C10H5Cl2N3

Molecular Weight

238.07 g/mol

IUPAC Name

4,7-dichloroimidazo[1,2-a]quinoxaline

InChI

InChI=1S/C10H5Cl2N3/c11-6-1-2-8-7(5-6)14-9(12)10-13-3-4-15(8)10/h1-5H

InChI Key

PRYRVKLRRUYJGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(C3=NC=CN23)Cl

Origin of Product

United States

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